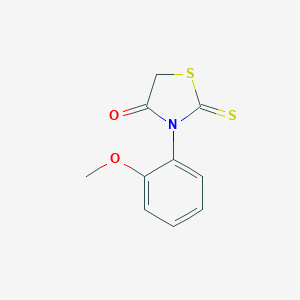

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one

説明

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure features a thiazolidinone ring with a methoxyphenyl group and a thioxo group, which contribute to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether group.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and reagents used.

科学的研究の応用

Anticancer Activity

Thiazolidin-4-one derivatives, including 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, have been extensively studied for their anticancer properties. These compounds exhibit significant cytotoxic effects against various cancer cell lines through several mechanisms:

- Enzyme Inhibition : Thiazolidinones have been shown to inhibit key enzymes involved in cancer progression. For instance, they can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . The inhibition of protein tyrosine kinases (PTKs) and carbonic anhydrases also plays a crucial role in their anticancer mechanism .

-

Case Studies : Recent studies have highlighted the efficacy of thiazolidin-4-one derivatives against specific cancer types:

- A study by Qi et al. demonstrated that certain analogues exhibited IC50 values as low as 0.015 µM against c-Met kinase, indicating potent multi-target inhibition .

- Another investigation revealed that compounds derived from thiazolidin-4-one showed significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 0.54 µM and 0.24 µM respectively .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity:

- Mechanism : The compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .

- Research Findings : Various studies have reported the synthesis of thiazolidinone derivatives with potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives synthesized using one-pot methods demonstrated effective antimicrobial activity through improved solubility and bioavailability .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives is another area of research:

- Mechanism : These compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

- Case Studies : Research has documented the anti-inflammatory efficacy of thiazolidinones in animal models, showing reduced levels of pro-inflammatory cytokines and improved clinical outcomes in conditions such as arthritis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several innovative strategies:

- Synthetic Methods : Various synthetic routes have been developed to enhance yield and purity, including one-pot multi-component reactions (MCRs) that simplify the synthesis process while maintaining high efficiency .

- Structure-Activity Relationship : Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications at specific positions on the thiazolidinone ring can significantly influence their anticancer potency and selectivity .

作用機序

The mechanism of action of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and thioxo group are believed to play crucial roles in its biological activity. The compound may inhibit enzymes or proteins involved in disease pathways, leading to therapeutic effects. Additionally, its ability to form reactive intermediates can contribute to its antimicrobial and anticancer properties.

類似化合物との比較

Similar Compounds

2-Thioxo-4-thiazolidinone: Lacks the methoxyphenyl group but shares the thiazolidinone and thioxo functionalities.

3-Phenyl-2-thioxo-thiazolidin-4-one: Similar structure but with a phenyl group instead of a methoxyphenyl group.

3-(2-Hydroxy-phenyl)-2-thioxo-thiazolidin-4-one: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

生物活性

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidinone ring with a methoxyphenyl substituent and a thioxo group. These structural components contribute to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that thiazolidinones exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL for several thiazolidinone derivatives, demonstrating moderate to good antimicrobial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Pseudomonas fluorescens | 150 |

| Escherichia coli | 300 |

Moreover, the compound's ability to inhibit biofilm formation has been highlighted, with reductions exceeding 50% in specific cases .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.45 |

| A549 | 0.53 |

| HeLa | 0.52 |

These results indicate that the compound can effectively inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction and inhibition of specific signaling pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory markers in macrophage models, suggesting a potential role in managing inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of thiazolidinones is another crucial aspect of their biological activity. Studies have demonstrated that modifications in the thiazolidinone structure can significantly enhance antioxidant properties. For example, certain derivatives have shown effective inhibition of lipid peroxidation with EC50 values below 1 mM , indicating strong antioxidant potential .

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazolidinone ring and thioxo group are believed to play critical roles in enzyme inhibition and modulation of signaling pathways involved in disease processes. This includes the inhibition of tyrosine kinases and other proteins associated with cancer progression .

Case Studies

Several studies have evaluated the biological activity of related compounds within the thiazolidinone class:

- Antimicrobial Efficacy : A study on novel thiazolidinone derivatives revealed that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against various pathogens, highlighting their potential as therapeutic agents against infections .

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of modified thiazolidinones against multiple cancer cell lines, establishing a correlation between structural modifications and enhanced anticancer activity .

特性

IUPAC Name |

3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-13-8-5-3-2-4-7(8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYJCFFLRJBPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303566 | |

| Record name | 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56676-49-4 | |

| Record name | NSC159091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。